molecular formula C13H21NO3S B7093103 CID 132388998

CID 132388998

Cat. No.: B7093103
M. Wt: 271.38 g/mol
InChI Key: MKZRQFWANVZWSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

references a compound labeled "CID" in the context of gas chromatography-mass spectrometry (GC-MS) analysis and vacuum distillation fractions of a chemical extract (CIEO), suggesting it may be a secondary metabolite or component of a natural product .

Properties

InChI

InChI=1S/C13H21NO3S/c1-2-3-10-14-18(15,16)11-12-6-4-7-13(17-12)8-5-9-13/h3,12,14H,1,4-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKZRQFWANVZWSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C=CCNS(=O)(=O)CC1CCCC2(O1)CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Molecular Characteristics of CID 132388998

While the exact structure of this compound remains unspecified in available sources, its registry number suggests a complex organic molecule, potentially featuring heterocyclic or polyfunctional groups. For comparison, CID 135147352 (YM281), a compound documented in the search results, exemplifies a high-molecular-weight structure with multiple aromatic systems, amide linkages, and stereochemical complexity. Such features often necessitate multi-step synthetic routes involving:

  • Amidation reactions for backbone assembly.

  • Suzuki-Miyaura couplings for aryl-aryl bond formation.

  • Chiral resolution techniques to establish stereocenters.

General Synthetic Strategies for Complex Amides

Amidation and Coupling Reactions

Many pharmacologically active compounds, such as AZD9291 and AT13387, rely on sequential amidation and nucleophilic substitution reactions. For example:

  • Amidation of Aniline Derivatives :
    AZD9291 intermediates are synthesized via acryloyl chloride coupling with fluorinated anilines in the presence of triethylamine, achieving yields >80% under optimized conditions. Similar methods could apply to this compound if it contains analogous aryl-amide motifs.

  • Alkylation of Amines :
    N1,N1,N2-Trimethylethylenediamine has been used as a nucleophile in substitution reactions with fluorophenyl propenamides. Such steps are critical for introducing tertiary amine functionalities.

Guanidination and Cyclization

The synthesis of formamidine intermediates, as seen in AZD9291’s preparation, involves nitro reduction followed by guanidination with hydrogen cyanamide. These steps are pivotal for constructing heterocyclic cores and may be relevant to this compound if it contains guanidine or related groups.

Case Studies from Related Clinical Candidates

AT13387’s Optimized Synthesis

AT13387, an Hsp90 inhibitor, was originally synthesized in 13 steps with a 2.6% yield. A refined route improved the yield to 46% by:

  • Replacing low-yield SN2 reactions with direct amidation.

  • Avoiding chromatographic purifications through crystallization.
    Such efficiency-driven modifications highlight strategies applicable to this compound’s potential scale-up.

MIDD0301’s Catalytic Steps

MIDD0301’s synthesis employs t-BuOK and diethyl chlorophosphate for iminophosphate formation, followed by ethyl isocyanoacetate coupling . These methods demonstrate the utility of strong bases and phosphates in facilitating challenging bond formations.

Chemical Reactions Analysis

Compound “CID 132388998” undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group in a molecule with another atom or group.

    Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Compound “CID 132388998” has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of compound “CID 132388998” involves its interaction with specific molecular targets and pathways. It may act by:

Comparison with Similar Compounds

Structural Analogs

Betulin-Derived Compounds

highlights betulin (CID 72326) and betulinic acid (CID 64971) as triterpenoid derivatives with structural similarities to other bioactive compounds. Key differences include:

  • Betulin (CID 72326): A lupane-type triterpene with a hydroxyl group at C-3. Known for anti-inflammatory and antiviral properties.
  • Betulinic Acid (CID 64971) : Oxidized form of betulin, with a carboxyl group at C-15. Demonstrates anticancer activity via mitochondrial apoptosis pathways .
Oscillatoxin Derivatives

describes oscillatoxin D (CID 101283546) and its methylated analog 30-methyl-oscillatoxin D (CID 185389). Structural distinctions include:

  • Oscillatoxin D : Contains a 22-membered macrolide core with epoxide and conjugated diene moieties.
  • 30-Methyl-Oscillatoxin D : Methyl substitution at C-30 alters hydrophobicity and bioactivity .

Functional Analogs

Nrf2 Inhibitors

identifies CID 46907796 (AC5000.4136) as an Nrf2 inhibitor, structurally analogous to ChEMBL 1724922 and 1711744. If CID 132388998 shares this activity, comparisons would focus on:

  • CID 46907796 : Exhibits IC₅₀ values of 4.908 μM in Nrf2 inhibition assays. Features a quinazoline core.
  • ChEMBL 1711746 : Pyrimidine-based scaffold with enhanced metabolic stability .
Bile Acid Transporters

lists taurocholic acid (CID 6675) and taurolithocholic acid (CID 439763) as substrates for bile acid transporters. Functional similarities might involve shared transporter affinity or steroidal backbones, though this compound’s role in this system remains speculative .

Data Tables

Table 1: Structural Comparison of this compound and Analogs
Compound (CID) Molecular Formula Core Structure Key Functional Groups Biological Activity
This compound Not Available Undetermined Likely hydroxyl/epoxide Undocumented
Betulin (72326) C₃₀H₅₀O₂ Lupane triterpene C-3 OH, C-20 alkene Anti-inflammatory, antiviral
Oscillatoxin D (101283546) C₃₉H₅₈O₈ Macrocyclic lactone Epoxide, conjugated diene Cytotoxic
CID 46907796 C₁₉H₁₅ClN₂O₃ Quinazoline Chlorophenyl, carbonyl Nrf2 inhibition (IC₅₀ 4.9 μM)
Table 2: Research Findings on Functional Analogs
Compound (CID) Study Focus Key Finding Reference
Betulinic Acid (64971) Anticancer mechanisms Induces apoptosis via Bcl-2 suppression
30-Methyl-Oscillatoxin D (185389) Toxicity profiling Methylation increases membrane permeability
ChEMBL 1711746 Nrf2 inhibitor optimization Pyrimidine scaffold improves pharmacokinetics

Discussion

The lack of explicit data on this compound necessitates cautious extrapolation from structural and functional analogs. suggests it may be a mid-polarity compound isolated via vacuum distillation, while and provide frameworks for comparing triterpenoid or polyketide derivatives.

Q & A

How can researchers formulate precise and impactful research questions?

Begin by clearly defining the problem or gap in knowledge your study addresses. Use the PICOT framework (Population, Intervention, Comparison, Outcome, Time) for structured question development. Ensure questions are specific, measurable, and aligned with existing literature. For example, instead of "How does X affect Y?", refine to "How does [specific intervention] influence [outcome] in [population] under [conditions]?" Regularly solicit feedback from peers or supervisors to ensure feasibility and relevance .

Key Steps :

StepActionSource
1Define the research problem using background literature
2Avoid vague terms; use clear, jargon-free language
3Test feasibility through pilot studies or expert consultations

Q. What methodological considerations are critical for experimental design in hypothesis-driven research?

Define objectives, variables (independent/dependent), and controls early. Use randomized block designs to minimize bias and ensure reproducibility. For example, in biochemical studies, include positive/negative controls and validate instruments (e.g., spectrophotometers) for accuracy. Document protocols exhaustively to enable replication, adhering to guidelines for materials, population sampling, and ethical approvals .

Q. How should researchers conduct a systematic literature review?

Follow PRISMA (Preferred Reporting Items for Systematic Reviews and Meta-Analyses) guidelines:

  • Search Strategy : Use Boolean operators (AND/OR/NOT) in databases like PubMed or Google Scholar.
  • Screening : Apply inclusion/exclusion criteria to filter irrelevant studies.
  • Synthesis : Thematically categorize findings and identify contradictions or consensus. Tools like Zotero or EndNote streamline citation management. Always prioritize primary sources over reviews .

Q. What are best practices for collecting primary and secondary data?

  • Primary Data : Use validated instruments (e.g., surveys, lab assays) and pilot-test protocols. For interviews, employ semi-structured formats to balance consistency and flexibility .
  • Secondary Data : Verify the credibility of repositories (e.g., NIH datasets) and cross-check metadata for accuracy. Cite original sources to avoid misinterpretation .

Q. How can ethical standards be integrated into research design?

Obtain informed consent, anonymize participant data, and disclose conflicts of interest. For human studies, seek IRB (Institutional Review Board) approval. In animal research, adhere to the "3Rs" (Replacement, Reduction, Refinement). Document ethical compliance in the methodology section .

Advanced Research Questions

Q. How should researchers address contradictions in experimental data?

Conduct sensitivity analyses to identify outliers or confounding variables. For example, in omics studies, apply statistical corrections (e.g., Bonferroni) for multiple comparisons. Replicate experiments under varying conditions and triangulate findings with alternative methodologies (e.g., PCR vs. RNA-seq). Transparently report discrepancies in the discussion section .

Q. What strategies optimize machine learning models like BERT for domain-specific tasks?

Fine-tune pre-trained BERT models using domain-specific corpora (e.g., biomedical texts). Adjust hyperparameters (learning rate, batch size) via grid/random search. Evaluate performance using task-specific metrics (e.g., F1-score for classification). For low-data scenarios, apply transfer learning or data augmentation techniques .

Q. What challenges arise in interdisciplinary research design, and how can they be mitigated?

Align terminology and methodologies across fields early. For example, in bioinformatics collaborations, define shared data formats (FASTA, BAM) and analysis pipelines. Use hybrid frameworks (e.g., mixed-methods designs) to integrate qualitative and quantitative data. Regularly convene cross-disciplinary teams to resolve conflicts .

Q. How can researchers ensure reproducibility when replicating studies?

Provide raw data, code, and detailed protocols in supplementary materials. Use version control (e.g., GitHub) for computational workflows. Validate reagents (e.g., antibodies) with lot numbers and vendor details. Participate in reproducibility initiatives like the FORCE11 guidelines .

Q. What methodologies effectively integrate primary and secondary data in meta-analyses?

Apply random-effects models to account for heterogeneity across studies. Use funnel plots to detect publication bias. For mixed-data synthesis (e.g., qualitative + quantitative), employ convergent design frameworks, ensuring thematic findings complement statistical results .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.